5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a thiazole ring fused with a quinazoline moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . This protease plays a crucial role in the immune response, particularly in the activation, proliferation, and development of lymphocytes .
Mode of Action
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide interacts with the MALT1 protease, inhibiting its activity . This interaction results in a decrease in the activation and proliferation of lymphocytes, thereby modulating the immune response .
Biochemical Pathways
The compound 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide affects the NF-κB signaling pathway . This pathway plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes . By inhibiting the MALT1 protease, the compound disrupts this pathway, leading to downstream effects on immune response .
Pharmacokinetics
The pharmacokinetic properties of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . In silico studies suggest that certain derivatives of this compound have good ADMET properties, indicating potential for effective delivery and action in the body .
Result of Action
The molecular and cellular effects of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide’s action include the inhibition of MALT1 protease and disruption of the NF-κB signaling pathway . This leads to a decrease in the activation and proliferation of lymphocytes, which can have significant effects on immune response .
Preparation Methods
The synthesis of 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves the reaction of isothiocyanates with cyanoacetamide in the presence of weak organic bases. The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions of the thiazole and quinazoline rings.
Scientific Research Applications
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar compounds to 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide include other thiazole and quinazoline derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. For example:
Thiazole derivatives: These compounds often exhibit antimicrobial and anti-inflammatory activities.
Quinazoline derivatives: Known for their anticancer and antiviral properties.
Properties
IUPAC Name |
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S2/c12-8(15)7-9-13-10(16)5-3-1-2-4-6(5)14(9)11(17)18-7/h1-4H,(H2,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDYVJPAUXUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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